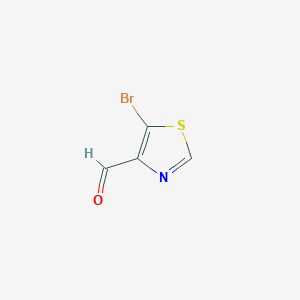
3-cyclobutyl-2-methoxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid (3-CB-2MMP) is a cyclic carboxylic acid that has been widely studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. 3-CB-2MMP is an important building block in the synthesis of many biologically active compounds and its use in the laboratory has grown due to its stability and low cost. This article will provide an overview of 3-CB-2MMP, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
3-cyclobutyl-2-methoxy-2-methylpropanoic acid has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of active pharmaceutical ingredients (APIs) for the treatment of various diseases and disorders.
作用机制
The mechanism of action of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid is not fully understood, but it is believed to act as a proton shuttle, transferring protons between molecules and thus allowing for the formation of new chemical bonds. In addition, this compound is thought to help stabilize the products of the reaction, allowing for higher yields and better selectivity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus.
实验室实验的优点和局限性
3-cyclobutyl-2-methoxy-2-methylpropanoic acid has several advantages for laboratory experiments. It is relatively stable and inexpensive, making it a cost-effective choice for many applications. In addition, this compound is highly soluble in water, making it easy to work with. However, it is important to note that this compound has a low solubility in organic solvents, which can limit its use in some experiments.
未来方向
The potential applications of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid are still being explored. Future research may focus on its use in the synthesis of novel compounds for the treatment of various diseases and disorders, as well as its potential effects on the human body. In addition, further research may be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Finally, more research is needed to explore the advantages and limitations of this compound for laboratory experiments.
合成方法
3-cyclobutyl-2-methoxy-2-methylpropanoic acid can be synthesized in a variety of ways, including organic synthesis and biocatalysis. The most common method of synthesis is by the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with potassium carbonate in methanol. This reaction produces the desired this compound in high yields and with good selectivity. Other methods of synthesis include the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with sodium bicarbonate in ethanol or the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with sodium hydroxide in water.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "Methanol", "2-Methylpropanoic acid", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium", "Bromoethane", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate", "Sodium borohydride", "Methanol-d4" ], "Reaction": [ "Step 1: Cyclobutane is reacted with bromoethane in the presence of magnesium to yield 1-bromocyclobutane.", "Step 2: 1-bromocyclobutane is reacted with methanol in the presence of sodium hydroxide to yield 3-cyclobutyl-2-methoxypropanol.", "Step 3: 3-cyclobutyl-2-methoxypropanol is oxidized with sulfuric acid and sodium dichromate to yield 3-cyclobutyl-2-methoxypropanal.", "Step 4: 3-cyclobutyl-2-methoxypropanal is reacted with sodium borohydride in methanol-d4 to yield 3-cyclobutyl-2-methoxy-2-methylpropanol.", "Step 5: 3-cyclobutyl-2-methoxy-2-methylpropanol is oxidized with sodium chlorite and acetic acid to yield 3-cyclobutyl-2-methoxy-2-methylpropanal.", "Step 6: 3-cyclobutyl-2-methoxy-2-methylpropanal is reacted with sodium borohydride in methanol to yield 3-cyclobutyl-2-methoxy-2-methylpropanol.", "Step 7: 3-cyclobutyl-2-methoxy-2-methylpropanol is reacted with sodium bicarbonate and hydrochloric acid to yield 3-cyclobutyl-2-methoxy-2-methylpropanoic acid.", "Step 8: The product is purified by recrystallization from a suitable solvent." ] } | |
CAS 编号 |
1601085-68-0 |
分子式 |
C9H16O3 |
分子量 |
172.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
